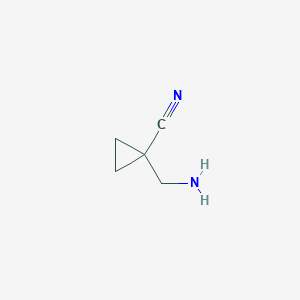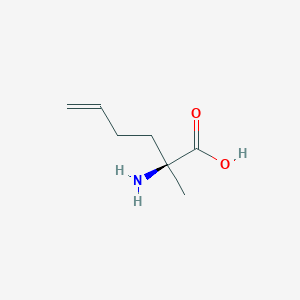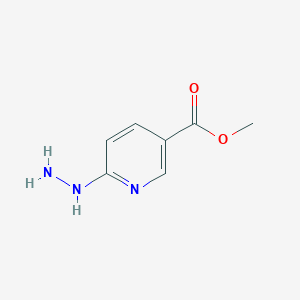
Clorhidrato de 3-bromobenceno-1,2-diamina
Descripción general
Descripción
3-Bromobenzene-1,2-diamine hydrochloride is a chemical compound with the CAS Number: 1187830-74-5 . Its molecular weight is 223.5 and its IUPAC name is 3-bromo-1,2-benzenediamine hydrochloride . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromobenzene-1,2-diamine hydrochloride is 1S/C6H7BrN2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,8-9H2;1H . This indicates that the molecule consists of a benzene ring with bromine and two amine groups attached, along with a hydrochloride group.Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromobenzene-1,2-diamine hydrochloride are not available, bromobenzene derivatives are known to undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
3-Bromobenzene-1,2-diamine hydrochloride has a molecular weight of 223.5 . It is typically stored at temperatures between 2-8°C .Mecanismo De Acción
The mechanism of action of 3-Bromobenzene-1,2-diamine hydrochloride is not fully understood. It is believed to act as an inhibitor of various enzymes, including monoamine oxidase, tyrosinase, and cyclooxygenase. Additionally, it is believed to inhibit the activity of certain proteins, such as the cytochrome P450 enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromobenzene-1,2-diamine hydrochloride are not fully understood. However, it is believed to have a variety of effects on the body, including an anti-inflammatory effect and an effect on the metabolism of lipids. Additionally, it is believed to have an effect on the production of neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromobenzene-1,2-diamine hydrochloride in laboratory experiments include its availability in a variety of forms, its low cost, and its wide range of applications. Additionally, it is relatively stable and can be synthesized easily. However, there are some limitations to using 3-Bromobenzene-1,2-diamine hydrochloride in laboratory experiments, such as its potential toxicity and its lack of solubility in water.
Direcciones Futuras
The future directions for research on 3-Bromobenzene-1,2-diamine hydrochloride include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. Additionally, further research into its potential toxicity and its solubility in water is needed. Furthermore, research into the potential of 3-Bromobenzene-1,2-diamine hydrochloride as a therapeutic agent is also needed. Finally, research into the effects of 3-Bromobenzene-1,2-diamine hydrochloride on other enzymes and proteins is also needed.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Clorhidrato de 3-bromobenceno-1,2-diamina: es un intermedio valioso en la síntesis orgánica. Se puede utilizar para sintetizar varios compuestos heterocíclicos, que son cruciales en el desarrollo de nuevos fármacos. Su átomo de bromo es reactivo y puede participar en reacciones de acoplamiento catalizadas por paladio, como los acoplamientos de Suzuki, para formar estructuras de biarilo que son comunes en las moléculas de fármacos .
Ciencia de materiales
En la ciencia de materiales, este compuesto se puede emplear para crear polímeros novedosos con propiedades específicas. La presencia de dos grupos amina permite la reticulación, lo que puede mejorar la estabilidad térmica y la resistencia mecánica de los polímeros resultantes. Esto es particularmente útil en el desarrollo de materiales de alto rendimiento para las industrias aeroespacial y automotriz .
Catálisis
La porción diamina del This compound puede actuar como un ligando en la catálisis. Puede coordinarse con metales para formar catalizadores que se utilizan en una variedad de reacciones químicas, incluida la síntesis asimétrica, que es vital para producir compuestos quirales que se utilizan en los productos farmacéuticos .
Producción de tintes y pigmentos
El compuesto puede servir como un precursor en la síntesis de tintes y pigmentos. Su estructura permite la introducción de varios sustituyentes, que pueden alterar las propiedades del color del tinte. Esto es beneficioso para crear tintes con propiedades de absorción específicas para su uso en textiles y tintas .
Investigación agroquímica
En la investigación agroquímica, el This compound se puede utilizar para desarrollar nuevos pesticidas y herbicidas. El átomo de bromo se puede reemplazar con otros grupos funcionales que interactúan con objetivos biológicos, lo que lleva al descubrimiento de compuestos con modos de acción novedosos contra plagas y malezas .
Bioconjugación
Este compuesto también es útil en las técnicas de bioconjugación, donde se puede utilizar para unir biomoléculas a superficies o entre sí. Esto tiene aplicaciones en el desarrollo de biosensores, sistemas de administración de fármacos y en la inmovilización de enzimas para procesos industriales .
Safety and Hazards
Propiedades
IUPAC Name |
3-bromobenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEONOCWRBGCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718460 | |
| Record name | 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187830-74-5 | |
| Record name | 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





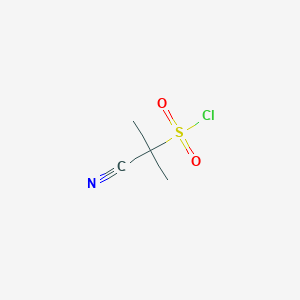
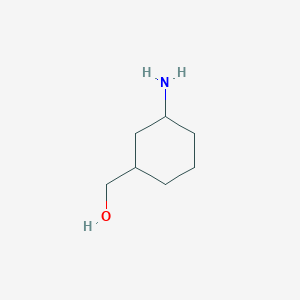
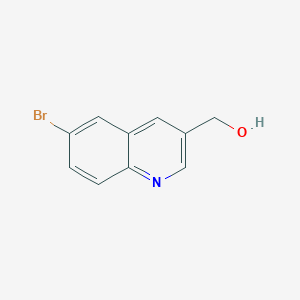


![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)

